An In-Depth Technical Guide to 3-Ethylmethcathinone (Hydrochloride)
An In-Depth Technical Guide to 3-Ethylmethcathinone (Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethylmethcathinone (hydrochloride), also known as 3-EMC, is a synthetic stimulant of the cathinone class. Structurally related to other psychoactive substances such as mephedrone (4-methylmethcathinone), 3-EMC has emerged as a designer drug, prompting significant interest from the scientific and forensic communities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, analytical methodologies, and the inferred metabolic and toxicological profiles of 3-Ethylmethcathinone (hydrochloride). As a norepinephrine-dopamine reuptake inhibitor (NDRI), its mechanism of action aligns with other stimulant compounds, though specific quantitative data on its potency and effects are limited. This document collates available data to serve as a foundational resource for researchers in pharmacology, toxicology, and forensic science.
Nomenclature and Chemical Structure
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Systematic IUPAC Name: 1-(3-ethylphenyl)-2-(methylamino)propan-1-one hydrochloride[1]
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Common Synonyms: 3-EMC, 3-Ethyl-N-methylcathinone[1]
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CAS Number: 2446466-60-8 (for hydrochloride)[2]
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Chemical Class: Substituted Cathinone, Phenethylamine, Amphetamine[2]
The molecular structure of 3-Ethylmethcathinone features a phenethylamine core with a ketone group at the beta-carbon and an ethyl group substituted at the meta-position (position 3) of the phenyl ring. It is the β-keto analogue of 3-ethylmethamphetamine.
Physicochemical Properties
The hydrochloride salt of 3-Ethylmethcathinone is the most commonly encountered form in laboratory and forensic settings due to its increased stability and solubility in aqueous solutions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇NO · HCl | [1][2] |
| Molecular Weight | 227.7 g/mol | [1][2] |
| Appearance | White powder (hydrochloride salt) | [1] |
| Melting Point | 139.0 °C (hydrochloride salt) | [1] |
| Solubility (hydrochloride salt) | DMF: 1 mg/mLDMSO: 2.5 mg/mLEthanol: 5 mg/mLPBS (pH 7.2): 10 mg/mL | [2] |
| UV (λmax) | 208, 253, 292 nm | [2] |
Synthesis and Purification
While specific, detailed protocols for the synthesis of 3-Ethylmethcathinone are not widely published in peer-reviewed literature, the general synthesis of substituted cathinones is well-established. A common method involves the α-bromination of a substituted propiophenone, followed by amination.
A plausible synthetic route for 3-Ethylmethcathinone would be:
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Bromination: 3-Ethylpropiophenone is reacted with a brominating agent, such as bromine (Br₂) in a suitable solvent, to form 2-bromo-1-(3-ethylphenyl)propan-1-one.
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Amination: The resulting α-bromoketone is then reacted with methylamine (CH₃NH₂) to yield the free base of 3-Ethylmethcathinone.
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Salt Formation: The free base is subsequently treated with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
Purification of the final product is typically achieved through recrystallization from an appropriate solvent system to yield a crystalline solid.
Caption: Plausible synthetic workflow for 3-Ethylmethcathinone hydrochloride.
Pharmacological Profile
Mechanism of Action
3-Ethylmethcathinone is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3] Its stimulant effects are primarily mediated by its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). By blocking these transporters, 3-EMC increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission.
Caption: Mechanism of action of 3-Ethylmethcathinone as an NDRI.
Analytical Methodologies
The unequivocal identification of 3-Ethylmethcathinone in seized materials or biological samples is crucial for forensic and clinical toxicology. A combination of analytical techniques is typically employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the analysis of cathinone derivatives. For 3-Ethylmethcathinone, the electron ionization (EI) mass spectrum is characterized by a molecular ion peak (m/z 191 for the free base) and specific fragmentation patterns that aid in its identification.
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Sample Preparation: For GC-MS analysis, the hydrochloride salt is typically converted to the free base by extraction into an organic solvent (e.g., chloroform) from a basic aqueous solution.[1]
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Typical GC Parameters: A non-polar capillary column (e.g., DB-1 MS) is commonly used, with a temperature program that ramps up to around 300°C.[1]
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Mass Spectrum: The EI mass spectrum of 3-Ethylmethcathinone shows characteristic fragments that can be used for its identification.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is invaluable for the definitive identification of novel psychoactive substances.
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¹H NMR: The proton NMR spectrum of 3-Ethylmethcathinone hydrochloride in D₂O shows characteristic signals for the aromatic protons of the 3-ethylphenyl group, the ethyl and methyl protons, and the methine proton adjacent to the carbonyl group.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of 3-Ethylmethcathinone hydrochloride exhibits characteristic absorption bands for the carbonyl group (C=O), the N-H bond of the secondary amine, and the aromatic ring.[1]
Caption: General analytical workflow for the identification of 3-EMC.
Metabolism and Toxicology
Direct experimental data on the metabolism and toxicology of 3-Ethylmethcathinone are scarce. However, valuable insights can be inferred from studies on its close structural analog, 3-methylmethcathinone (3-MMC).
Metabolism
The metabolism of 3-MMC is known to proceed through several pathways, and it is highly probable that 3-EMC follows a similar metabolic fate.[3] Key metabolic transformations are likely to include:
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β-Keto Reduction: The ketone group can be reduced to a secondary alcohol, forming the corresponding ethylephedrine and ethylpseudoephedrine metabolites.
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N-Demethylation: The methyl group can be removed from the nitrogen atom to yield the primary amine metabolite.
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Hydroxylation: The ethyl group or the aromatic ring may undergo hydroxylation.
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Combination of Pathways: A combination of these metabolic steps can lead to a variety of metabolites.
In vitro studies using human liver microsomes and hepatocyte models would be necessary to confirm these predicted metabolic pathways for 3-EMC.[4]
Toxicology
The toxicological properties of 3-Ethylmethcathinone have not been extensively studied. However, as a stimulant of the cathinone class, its acute toxicity is expected to be characterized by sympathomimetic effects, including:
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Tachycardia (increased heart rate)
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Hypertension (high blood pressure)
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Hyperthermia
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Agitation and anxiety
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Potential for seizures at high doses
The chronic use of substituted cathinones is associated with a risk of psychological dependence and potential neurotoxicity. The legal status of 3-Ethylmethcathinone is often not explicitly defined, but it may be controlled under analogue legislation in jurisdictions that have banned structurally similar compounds.[3]
Conclusion
3-Ethylmethcathinone (hydrochloride) is a synthetic cathinone with a pharmacological profile consistent with a norepinephrine-dopamine reuptake inhibitor. While its core chemical and physical properties have been characterized, there remains a significant gap in the scientific literature regarding its specific synthesis, metabolism, toxicology, and quantitative pharmacology. The information presented in this guide, drawn from available data and inferences from closely related analogues, provides a foundational understanding for researchers. Further investigation is warranted to fully elucidate the properties and potential risks associated with this emerging designer drug.
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